Product packaging for 4-amino-N-phenylpyrimidine-5-carboxamide(Cat. No.:)

4-amino-N-phenylpyrimidine-5-carboxamide

Cat. No.: B8405255
M. Wt: 214.22 g/mol
InChI Key: JZBQMAVYUAGWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-phenylpyrimidine-5-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the pyrimidine-5-carboxamide structure have demonstrated a wide range of biological activities, making them valuable templates for developing novel therapeutic agents. In cancer research, analogous pyrimidine carboxamide derivatives have been designed and synthesized as potent dual-functional inhibitors, simultaneously targeting critical proteins such as CDK9 and Histone Deacetylases (HDACs) . These inhibitors can disrupt transcription and induce apoptosis in cancer cells, showing promising anti-proliferative effects in various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) . Furthermore, structurally similar molecules have been explored as TGR5 agonists for treating type 2 diabetes, demonstrating significant efficacy in reducing blood glucose levels and promoting glucagon-like peptide-1 (GLP-1) secretion . The pyrimidine carboxamide core is also present in compounds investigated for their antitubercular activity, acting through a novel, non-cytotoxic mechanism of action against Mycobacterium tuberculosis . Additional research into related derivatives has revealed potential anti-angiogenic properties and DNA interaction capabilities, suggesting further applications in oncology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O B8405255 4-amino-N-phenylpyrimidine-5-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-amino-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H10N4O/c12-10-9(6-13-7-14-10)11(16)15-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H2,12,13,14)

InChI Key

JZBQMAVYUAGWKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=CN=C2N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for 4-amino-N-phenylpyrimidine-5-carboxamide Derivatives

The synthesis of this compound derivatives is achieved through several strategic pathways. These routes are designed to efficiently assemble the pyrimidine (B1678525) core and introduce the necessary functional groups. Key methodologies include multi-component condensation reactions, nucleophilic substitutions on pre-formed pyrimidine rings, interconversion of ester functionalities, and modern palladium-catalyzed cross-coupling reactions.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a complex product. orgchemres.org These reactions are characterized by their atom economy, simplicity, and the ability to rapidly generate molecular diversity. orgchemres.orgresearchgate.net

The Biginelli reaction, a classic MCR, traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgillinois.edu While the direct synthesis of this compound via a classical Biginelli approach is not straightforward, modifications and related multi-component strategies have been developed to access structurally similar pyrimidine-5-carboxamides. For instance, a one-pot, three-component reaction can be employed to synthesize pyrimidine-5-carboxamide derivatives using substituted benzaldehydes, malononitrile (B47326) or cyanoacetamide, and urea/thiourea in the presence of a catalyst like ammonium (B1175870) chloride under solvent-free conditions. ias.ac.in This approach offers an eco-friendly and efficient route to these compounds. ias.ac.in Another variation involves a four-component Biginelli's reaction for the synthesis of functionalized pyrimidines. biomedres.us

Reactant 1Reactant 2Reactant 3CatalystProductReference
BenzaldehydeEthyl AcetoacetateUreaAcidDihydropyrimidinone wikipedia.org
Substituted BenzaldehydeMalononitrile/CyanoacetamideUrea/ThioureaAmmonium ChloridePyrimidine-5-carboxamide derivative ias.ac.in

The condensation of compounds with active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) with amidines is a fundamental and widely used method for constructing the pyrimidine ring. This approach is particularly valuable for the synthesis of 4-aminopyrimidine (B60600) derivatives. For example, the reaction of an amidine with a β-dicarbonyl compound or a related species can lead to the formation of the pyrimidine core. The use of potassium 2-cyano-2-fluoroethenolate with amidine hydrochlorides provides a mild route to 4-amino-5-fluoropyrimidines. nih.gov

A one-pot, four-component sequential synthesis has also been developed, engaging triphosgene, an arylamine, ethyl acetoacetate, and a substituted urea with triethylamine (B128534) as a catalyst to afford 4-arylamino-5-carboxyl pyrimidine derivatives in high yields. researchgate.net This method is advantageous due to its short reaction time and non-chromatographic purification. researchgate.net

Active Methylene CompoundAmidine/ReactantConditionsProductReference
Potassium 2-cyano-2-fluoroethenolateAmidine hydrochlorideMild4-amino-5-fluoropyrimidine nih.gov
Ethyl acetoacetateArylamine, Triphosgene, UreaTriethylamine4-arylamino-5-carboxyl pyrimidine researchgate.net

Nucleophilic Substitution Reactions on Pyrimidine Cores

A prevalent strategy for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring. Typically, a pyrimidine core bearing a good leaving group, such as a halogen (e.g., chlorine), at the C4 position is reacted with an aniline (B41778) derivative.

The reaction of 2,4-dichloropyrimidine-5-carboxylate with anilines can be controlled to achieve selective substitution at the C4 position. google.com The greater reactivity of the C4-chloro substituent compared to the C2-chloro is a well-established principle in pyrimidine chemistry, often attributed to the electronic effects of the ring nitrogen atoms. stackexchange.com For instance, reacting ethyl 2,4-dichloropyrimidine-5-carboxylate with p-toluidine (B81030) in the presence of a base like diisopropylethylamine yields ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate. google.com The remaining chlorine at the C2 position can then be displaced by another nucleophile if desired. Similarly, 4-chlorothienopyrimidines can undergo nucleophilic substitution with amino acids. researchgate.net

Pyrimidine SubstrateNucleophileConditionsProductReference
Ethyl 2,4-dichloropyrimidine-5-carboxylatep-ToluidineDiisopropylethylamine, AcetonitrileEthyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate google.com
4-ChlorothienopyrimidineL-Phenylalanine-2-(Thienopyrimidin-4-ylamino)-3-phenylpropanoic acid derivative researchgate.net
2,5-DichloropyrimidineAmine-Covalent inhibitor of MSK1 nih.gov

Ester Functional Group Interconversion to Carboxamide

A common final step in the synthesis of this compound is the conversion of a carboxylic ester at the C5 position into the desired N-phenylcarboxamide. This transformation is typically achieved through amidation. The pyrimidine-5-carboxylic acid ethyl ester can be reacted with aniline in the presence of a suitable coupling agent or by activating the ester.

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with aniline using standard peptide coupling reagents such as PyBop (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.gov This two-step process allows for a broader range of anilines to be incorporated.

Starting MaterialReagentProductReference
Pyrimidine-5-carboxylic acid ethyl esterAnilineThis compound google.com
Pyrimidine-5-carboxylic acidAniline, PyBopThis compound nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which provide powerful tools for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, for example, allows for the coupling of an amine with an aryl halide or triflate. This methodology can be applied to the synthesis of this compound derivatives.

A pyrimidine core bearing a halogen at the C4 position can be coupled with an aniline derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This approach offers a versatile and efficient route to a wide range of N-aryl pyrimidine derivatives. documentsdelivered.com For instance, a palladium-catalyzed process has been demonstrated for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF), where DMF acts as a dual synthon. nih.gov This transformation involves C-H bond functionalization and cross-dehydrogenative coupling. nih.gov Similarly, palladium-catalyzed N-arylation has been successfully used for the synthesis of N-aryl benzimidazoles and 2-arylaminobenzothiazoles. nih.govresearchgate.net

Pyrimidine SubstrateCoupling PartnerCatalyst SystemProductReference
4-Halopyrimidine-5-carboxamideAnilinePd catalyst, phosphine ligand, baseThis compound derivative documentsdelivered.com
AmidineStyrene, DMFPalladium catalystPyrimidine carboxamide nih.gov
2-Aminobenzothiazole-4-carboxylateAryl bromidePalladium catalystN-aryl-2-aminobenzothiazole-4-carboxylate researchgate.net

Synthesis of Pyrimidine-5-carboxamide Precursors and Intermediates

The construction of the 4-aminopyrimidine-5-carboxamide (B188243) core can be achieved through several synthetic routes, often employing multicomponent reactions that allow for the rapid assembly of the heterocyclic ring from simple acyclic precursors. A common and efficient approach is a one-pot condensation reaction involving an aldehyde, a source of the C5-carboxamide group (such as cyanoacetamide or malononitrile followed by hydrolysis), and a source for the pyrimidine ring's nitrogen atoms (like urea or thiourea).

One notable method is the Biginelli-type reaction, which has been adapted for the synthesis of a variety of pyrimidine-5-carboxamides. ias.ac.in In a typical procedure, a substituted benzaldehyde, an active methylene compound like cyanoacetamide, and urea or thiourea are condensed in the presence of a catalyst. While the original Biginelli reaction yields dihydropyrimidines, modifications in reactants and conditions can lead to the formation of the aromatic pyrimidine ring directly or after an oxidation step. For the synthesis of this compound, a plausible precursor would be 2-cyano-3-phenylamino-acrylamide, which could then be cyclized with a suitable amidine source.

Another versatile approach involves the reaction of β-enaminonitriles or β-enaminocarboxamides with various cyclizing agents. These intermediates can be readily prepared from the condensation of an amine with a β-ketoester or a malonic acid derivative. For instance, the reaction of aniline with ethyl 2-cyano-3-ethoxyacrylate would yield ethyl 2-cyano-3-(phenylamino)acrylate. Subsequent treatment of this intermediate with formamidine (B1211174) or a similar reagent could lead to the formation of the 4-aminopyrimidine ring with the desired substitution pattern.

A four-component reaction strategy has also been developed for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF), where DMF acts as both a one-carbon synthon and an amide source. nih.gov This palladium-catalyzed oxidative process involves C-H bond functionalization and cross-dehydrogenative coupling, offering an atom- and step-economical route to these compounds. nih.gov

The following table summarizes some key precursors and intermediates in the synthesis of 4-aminopyrimidine-5-carboxamides.

Precursor/IntermediateReagentsProductReference(s)
Substituted Benzaldehyde, Cyanoacetamide, UreaAmmonium Chloride4-Amino-2-oxo-6-arylpyrimidine-5-carboxamide ias.ac.in
Amidine, Styrene, N,N-DimethylformamidePalladium catalyst, Oxidant2,4-Disubstituted-N,N-dimethylpyrimidine-5-carboxamide nih.gov
Ethyl 2-cyano-3-ethoxyacrylate, Aniline-Ethyl 2-cyano-3-(phenylamino)acrylate-
Ethyl 2-cyano-3-(phenylamino)acrylateFormamidine4-Amino-N-phenylpyrimidine-5-carbonitrile-

Strategies for Heterocyclic Annulation and Fused Pyrimidine Systems

The 4-amino and 5-carboxamide groups of this compound are strategically positioned to facilitate the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and thienopyrimidines. These fused systems are of significant interest due to their diverse biological activities.

Formation of Pyrimido[4,5-d]pyrimidines

The annulation of a second pyrimidine ring onto the 4-aminopyrimidine-5-carboxamide core can be achieved by reacting the bifunctional starting material with reagents that provide the necessary one- or three-atom fragments for the new ring. The 4-amino group can act as a nucleophile to initiate cyclization.

A common strategy involves the reaction of a 4-aminopyrimidine derivative with a one-carbon electrophile, such as formic acid, formamide (B127407), or triethyl orthoformate, which can react with both the 4-amino group and the nitrogen of the 5-carboxamide (after a potential intramolecular rearrangement or hydrolysis/decarboxylation sequence) to form the second pyrimidine ring. For instance, heating a 4-aminopyrimidine-5-carboxamide with formamide can lead to the formation of a pyrimido[4,5-d]pyrimidin-4(3H)-one. amazonaws.com

Alternatively, reaction with urea or thiourea can be used to introduce the N-C-N fragment of the second pyrimidine ring. The reaction of 4-aminopyrimidine-5-carboxamides with urea can lead to pyrimido[4,5-d]pyrimidine-2,4-diones. rsc.org Similarly, multicomponent reactions involving a 4-aminouracil (a related precursor), an aldehyde, and urea or thiourea are widely used for the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. researchgate.netbioorganica.org.uaresearchgate.net These reactions often proceed via an initial condensation to form an intermediate which then undergoes cyclization. A key step in many of these syntheses is the initial formation of a Schiff base at the 5-position, followed by cyclization.

The following table outlines some general strategies for the synthesis of pyrimido[4,5-d]pyrimidines from pyrimidine precursors.

Pyrimidine PrecursorReagent(s)Fused ProductReference(s)
6-Aminouracil derivativesAldehyde, Urea/ThioureaPyrimido[4,5-d]pyrimidine-2,4-diones researchgate.netbioorganica.org.uaresearchgate.net
4-Aminopyrimidine-5-carboxamideFormamidePyrimido[4,5-d]pyrimidin-4(3H)-one amazonaws.com
4-Aminopyrimidine-5-carbonitrileGuanidine2,4-Diaminopyrimido[4,5-d]pyrimidine-
6-Amino-1,3-disubstituted uracilsHydrazine, then Sodium Nitrite1,3,5,7-Tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones nih.gov

Synthesis of Thienopyrimidine Scaffolds

The construction of a thiophene (B33073) ring fused to the pyrimidine core, to form a thieno[2,3-d]pyrimidine, typically involves building the thiophene ring first, followed by the formation of the pyrimidine ring. The most prominent method for the synthesis of the requisite 2-aminothiophene precursors is the Gewald reaction. arkat-usa.orgcup.edu.in

The Gewald reaction is a multicomponent reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate (B8463686) or malononitrile), and elemental sulfur in the presence of a base. arkat-usa.org This reaction provides a direct route to highly substituted 2-aminothiophenes. To synthesize a thienopyrimidine with a substitution pattern analogous to this compound, one could envision a multi-step sequence starting from a suitable 2-aminothiophene-3-carboxamide (B79593).

Once the 2-aminothiophene-3-carboxamide is obtained, the pyrimidine ring can be annulated using various reagents. For example, cyclization with formamide at high temperatures is a common method to introduce the C4 and N3 atoms of the pyrimidine ring, leading to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one. amazonaws.comjocpr.com Subsequent chemical transformations, such as chlorination of the 4-oxo group followed by amination, can be used to introduce the 4-amino substituent.

The table below summarizes a general synthetic approach to thieno[2,3-d]pyrimidines.

Starting Materials (Gewald Reaction)IntermediateAnnulation ReagentFused ProductReference(s)
Ketone/Aldehyde, Active Methylene Nitrile, Sulfur2-Aminothiophene-3-carbonitrile/carboxylateFormamideThieno[2,3-d]pyrimidin-4(3H)-one amazonaws.comjocpr.com
Cyclohexanone, Ethyl Cyanoacetate, SulfurEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamidine Acetate5,6,7,8-Tetrahydrobenzo arkat-usa.orgnih.govthieno[2,3-d]pyrimidin-4-amine amazonaws.com
Ketone, Cyanoacetamide, Sulfur2-Aminothiophene-3-carboxamideBenzaldehyde, Iodine2-Phenyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine nih.gov

Advanced Synthetic Techniques and Conditions

To improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its fused derivatives, advanced synthetic techniques such as microwave-assisted synthesis and solvent-free reaction conditions have been increasingly employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purities compared to conventional heating methods. The synthesis of pyrimido[4,5-d]pyrimidines has been shown to be significantly accelerated under microwave conditions. researchgate.netbioorganica.org.uacdnsciencepub.comtandfonline.com For instance, the three-component reaction of barbituric acid, an aromatic aldehyde, and urea or thiourea can be efficiently carried out under microwave irradiation, often in the absence of a solvent or on a solid support like alumina. researchgate.netbioorganica.org.ua This approach not only shortens the reaction time from hours to minutes but also simplifies the work-up procedure. researchgate.net

Similarly, the synthesis of thienopyrimidines can benefit from microwave assistance. For example, the reaction of 2-aminothiophene derivatives with various electrophiles to form the pyrimidine ring can be expedited using microwave heating. nih.gov

ReactionConventional ConditionsMicrowave ConditionsReference(s)
Barbituric acid + Aldehyde + UreaReflux in water/ethanol, hoursAlumina, 600W, 30-45 seconds researchgate.netbioorganica.org.ua
6-Aminouracil + Aldehyde + GuanidineReflux in solvent, hoursWater, Iodine, 5 minutes tandfonline.com
2-Aminothiophene + FormamideReflux, 18 hours- nih.gov
4-Chlorothienopyrimidine + AmineReflux in ethanol, hours150 °C, 1 hour nih.gov

Solvent-Free Reaction Conditions

The use of solvent-free, or solid-state, reaction conditions is a key principle of green chemistry, as it reduces waste, eliminates the need for potentially toxic and flammable solvents, and can simplify product isolation. Many of the multicomponent reactions used to synthesize pyrimidine-5-carboxamides and their fused analogues can be performed under solvent-free conditions, often with the aid of a solid support or catalyst.

The one-pot synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides from aldehydes, malononitrile or cyanoacetamide, and urea or thiourea has been successfully carried out under solvent-free conditions by heating the neat reaction mixture. ias.ac.in Similarly, the synthesis of pyrimido[4,5-d]pyrimidines via the Biginelli-type reaction of barbituric acid, aldehydes, and urea/thiourea can be efficiently conducted without a solvent, often in conjunction with microwave irradiation. researchgate.netbioorganica.org.ua The condensation of aminothiophenes with urea or thiourea to form thienopyrimidinones can also be achieved by heating the reactants without a solvent at high temperatures. nih.gov

ReactionSolventConditionsProductReference(s)
Benzaldehyde + Malononitrile + UreaNoneNH4Cl, 110 °C, 4 hours4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile ias.ac.in
Barbituric acid + Aldehyde + UreaNoneAlumina, Microwave, 30-45 seconds5-Aryl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione researchgate.netbioorganica.org.ua
2-Aminothiophene-3-carboxamide + UreaNoneHigh temperature, 2-3 hoursThieno[2,3-d]pyrimidine-2,4-dione nih.gov

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For pyrimidine (B1678525) derivatives, Density Functional Theory (DFT) is a commonly employed method due to its balance of accuracy and computational cost.

Density Functional Theory (DFT) Applications

DFT methods are utilized to investigate the electronic properties, reactivity, and spectroscopic features of pyrimidine compounds. For instance, in a study on 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide, a close analog, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its structural and electronic properties. kthmcollege.ac.in Such studies provide insights into the molecule's behavior at a quantum mechanical level. The application of DFT to pyrimidine derivatives also extends to understanding reaction mechanisms and predicting the outcomes of chemical reactions. nih.gov

Molecular Geometry Optimization Studies

A crucial step in computational chemistry is the optimization of the molecular geometry to find the lowest energy conformation of a molecule. For pyrimidine derivatives, this process involves calculating bond lengths, bond angles, and dihedral angles. In the analysis of 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide, the optimized geometrical parameters were determined using DFT calculations. kthmcollege.ac.in These theoretical values are often compared with experimental data from techniques like X-ray crystallography to validate the computational method. The optimized structure provides a stable 3D model of the molecule, which is essential for further computational analysis.

Optimized Geometrical Parameters of a Related Pyrimidine Derivative Note: The following data is for 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide and is presented to illustrate the type of data obtained from geometry optimization studies.

Table 1: Selected Optimized Bond Lengths

Bond Bond Length (Å)
C2-N1 1.38
C6-N1 1.36
C5-C6 1.42
C4-C5 1.43
N3-C4 1.35
C2-N3 1.39

Data sourced from a study on a related pyrimidine derivative. kthmcollege.ac.in

Table 2: Selected Optimized Bond Angles

Atoms Bond Angle (°)
N1-C2-N3 118.5
C2-N3-C4 120.7
N3-C4-C5 122.1
C4-C5-C6 117.8
C5-C6-N1 121.2
C6-N1-C2 119.7

Data sourced from a study on a related pyrimidine derivative. kthmcollege.ac.in

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule is key to understanding its reactivity and spectral properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. nih.gov

For 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide, the HOMO-LUMO energy gap was calculated to understand its electronic transitions and reactivity. kthmcollege.ac.in A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack.

Electronic Properties of a Related Pyrimidine Derivative Note: The following data is for 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide.

Table 3: Calculated Electronic Parameters

Parameter Value (eV)
HOMO Energy -6.02
LUMO Energy -1.54
Energy Gap (ΔE) 4.48

Data sourced from a study on a related pyrimidine derivative. kthmcollege.ac.in

Thermodynamic Parameter Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy. These parameters are calculated based on the vibrational frequencies of the molecule at a given temperature. For 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide, these thermodynamic parameters were computed to provide insights into its stability and behavior under different thermal conditions. kthmcollege.ac.in

Thermodynamic Properties of a Related Pyrimidine Derivative Note: The following data is for 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide at 298.15 K.

Table 4: Calculated Thermodynamic Parameters

Parameter Value
Zero-point vibrational energy 196.8 kcal/mol
Thermal energy 208.7 kcal/mol
Specific heat capacity (Cv) 65.9 cal/mol·K
Entropy (S) 120.4 cal/mol·K

Data sourced from a study on a related pyrimidine derivative. kthmcollege.ac.in

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the interactions between molecules and their biological targets.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used in drug design to identify the essential structural features of a molecule that are responsible for its biological activity. This method involves aligning a set of active molecules and extracting the common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

While no specific ligand-based pharmacophore models for 4-amino-N-phenylpyrimidine-5-carboxamide were found, this approach has been applied to other N-phenylpyrimidine derivatives. For example, in a study of N-phenylpyrimidine-4-amine derivatives, a pharmacophore model was developed to understand the structural requirements for their inhibitory activity against FMS-like tyrosine kinase-3 (FLT3). mdpi.com Such models are instrumental in designing new, more potent inhibitors by guiding the modification of the molecular structure to better fit the pharmacophoric features. The generation of a pharmacophore model for this compound would be a valuable step in exploring its potential biological activities.

Structure-Based Molecular Docking Studies

Structure-based molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the active site of the target receptor and evaluating the binding affinity using a scoring function.

A typical molecular docking study would yield data on:

Binding Affinity: A score (often in kcal/mol) that estimates the strength of the interaction. A lower score generally indicates a more stable complex.

Binding Pose: The predicted 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

While numerous studies have performed molecular docking on various pyrimidine derivatives to explore their potential as inhibitors for targets like kinases, viral proteases, and other enzymes, no specific docking results for this compound have been published. nih.govmdpi.comnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. For a ligand-protein complex predicted by molecular docking, an MD simulation can provide valuable information about the stability and dynamic behavior of the system in a simulated physiological environment. The simulation tracks the trajectory of the complex over a set period (typically nanoseconds), revealing how the interactions change and whether the ligand remains stably bound.

Key outputs from an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the ligand's position in the binding site over time.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein and ligand.

Interaction Energy: Calculates the energy of interaction between the ligand and the receptor throughout the simulation.

MD simulations have been successfully applied to various pyrimidine-based compounds to validate docking results and assess their binding stability. rjeid.comnih.govnih.gov However, literature documenting MD simulations specifically for this compound is currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. This requires calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.

A QSAR study on a series of analogs of this compound would involve:

Descriptor Calculation: Generating a set of numerical values that describe the physicochemical properties of the molecules.

Model Building: Using statistical methods to create an equation that correlates the descriptors with biological activity.

Model Validation: Testing the predictive power of the model on an external set of compounds.

Although QSAR models have been developed for various classes of heterocyclic compounds to predict activities like anticancer or antitubulin effects, no such model has been specifically reported for this compound. mdpi.comnih.gov

Theoretical Spectroscopic Analysis

Theoretical methods, particularly those based on Density Functional Theory (DFT), can predict the spectroscopic properties of a molecule. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Prediction of Infrared (IR) Vibrational Frequencies

Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule's chemical bonds. The resulting predicted spectrum can be compared with an experimental IR spectrum to assign specific peaks to particular vibrational modes (e.g., N-H stretching, C=O stretching). While experimental IR data has been correlated for related N-phenylpyrimidine-5-carboxamides, a full theoretical vibrational frequency prediction specifically for this compound is not found in the literature. psu.edu Such a study would provide a table of calculated frequencies and their corresponding vibrational assignments.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods like the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are highly useful for assigning signals in experimental NMR spectra. Studies on related aminopyrimidine structures have shown good agreement between theoretical and experimental chemical shifts. elsevierpure.com However, a dedicated theoretical NMR analysis for this compound, which would produce a table of predicted chemical shifts for each proton and carbon atom, has not been published.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. Molecules with significant NLO responses often feature a push-pull electronic system, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system.

A theoretical investigation into the NLO properties of this compound would involve quantum chemical calculations to determine these parameters. While the pyrimidine scaffold is known to be a component in various NLO chromophores, specific predicted hyperpolarizability values for this compound are not available in the literature. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Substituent Effects on Biological Activity

The nature and position of substituents on the N-phenyl ring are critical determinants of the biological activity of 4-amino-N-phenylpyrimidine-5-carboxamide derivatives. Electronic effects and steric factors introduced by these substituents profoundly influence the molecule's interaction with its biological target.

In a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, a clear SAR was observed where analogues bearing EDGs on the phenyl ring were active, while those with EWGs were inactive. mdpi.com The most potent compounds in this series featured strong, amine-based electron donors. For instance, the 4'-N-morpholine derivative demonstrated excellent inhibitory activity against M.tb growth. mdpi.com Conversely, in studies of novel aminopyrimidine-2,4-diones as dual-target inhibitors, the compound with an unsubstituted phenyl moiety showed superior inhibitory activity compared to derivatives bearing a 4-methoxy phenyl group (an EDG). nih.gov This suggests that for some targets, increasing electron density on the phenyl ring may be detrimental to activity.

These contrasting findings highlight that the optimal electronic nature of the substituent is highly context-dependent. While EDGs may enhance binding in some cases, possibly through favorable interactions with electron-deficient pockets in the target protein, an unsubstituted or even electron-deficient ring may be preferred for others.

Table 1: Effect of Aryl Ring Substituents on Biological Activity
Parent ScaffoldSubstituent TypeEffect on ActivityExample Substituent
Pyrazolo[1,5-a]pyrimidin-7-aminesElectron-Donating (EDG)Increased Activity4'-N-morpholine
Pyrazolo[1,5-a]pyrimidin-7-aminesElectron-Withdrawing (EWG)InactiveNot specified
Aminopyrimidine-2,4-dionesElectron-Donating (EDG)Decreased Activity4-methoxy
Aminopyrimidine-2,4-dionesUnsubstitutedSuperior ActivityPhenyl

The position of a substituent on the aryl ring—ortho, meta, or para—is a crucial factor that governs the molecule's three-dimensional shape and its ability to fit within a receptor's binding site. Bioisosteric replacement of the phenyl ring with a thienyl ring in N-thienylcarboxamides has demonstrated the significance of substituent positioning. nih.gov In these studies, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides showed comparable activity to the corresponding phenyl derivative, whereas N-(3-substituted-2-thienyl)carboxamide exhibited lower activity. nih.gov This indicates that the spatial relationship between the substituent and the carboxamide linker is critical for maintaining biological function.

Exploration of Pyrimidine (B1678525) Core Modifications

Modifications to the core this compound structure, including derivatization of the amino group, variations of the phenyl moiety, and alterations to the carboxamide linker, are key strategies in drug design to enhance potency, selectivity, and pharmacokinetic properties.

The 4-amino group on the pyrimidine ring is frequently a key pharmacophoric feature, often acting as a crucial hydrogen bond donor in interactions with the target protein. Its derivatization can lead to significant changes in biological activity. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the amino group was found to be a vital contributor to anti-inflammatory activity; its replacement with a nitro group led to a reduction in potency. nih.gov

Furthermore, the synthesis of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists involved extensive modification of the 4-amino group. The identification of a potent agonist, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, highlights how strategic derivatization of this amino group can yield compounds with improved efficacy. nih.gov These studies collectively suggest that while the primary amino group is often important, its extension with carefully selected moieties can lead to enhanced interactions with the biological target and significantly improved activity.

Bioisosteric replacement is a common strategy for optimizing this part of the scaffold. The substitution of the phenyl ring with a 4-pyridyl ring was well-tolerated in the same series, indicating that heteroaromatic rings can successfully mimic the function of the phenyl group. nih.gov Similarly, studies on fungicidal carboxamides showed that certain positional isomers of thiophene (B33073) could serve as effective bioisosteres for the phenyl ring, exhibiting the same level of activity. nih.gov These variations allow for the fine-tuning of properties such as solubility and metabolic stability while preserving the essential aromatic character required for biological activity.

Table 2: Bioisosteric Replacement of the N-Phenyl Moiety
Original MoietyReplacement MoietyImpact on ActivityRationale/Observation
PhenylIsopropylDetrimentalLoss of essential aromatic character.
PhenylCyclohexylActivity partially retainedMaintains bulk but lacks aromaticity.
Phenyl4-PyridylActivity toleratedSuccessful heteroaromatic bioisostere.
PhenylThienylActivity retained (isomer-dependent)Successful heteroaromatic bioisostere.

The carboxamide linker (–C(=O)NH–) is a cornerstone of the scaffold's architecture, primarily due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). Its structural integrity is often paramount for activity. In one study, N-methylation of the amide NH resulted in a complete loss of activity, demonstrating the critical role of the hydrogen bond-donating capability of this proton. nih.gov Furthermore, reversing the amide functionality also led to an inactive compound, indicating that the specific spatial orientation of the donor and acceptor groups is essential for proper binding. nih.gov

Given its importance, direct modification of the amide bond is approached cautiously. However, to improve properties like metabolic stability, various amide bond bioisosteres have been explored in medicinal chemistry. nih.govstmarys-ca.edu These include heterocycles like 1,2,3-triazoles and oxadiazoles, which can mimic the planarity and dipole moment of the amide bond. nih.gov While these replacements alter hydrogen bonding patterns, they can introduce favorable properties and lead to novel chemical entities. The splitting of a pyrimidine ring in other scaffolds to yield a pyrazole-4-carboxamide, where the amide moiety forms critical hydrogen bonds, further reinforces the functional significance of the carboxamide group in molecular recognition at the target site. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its biological activity. For a molecule like this compound to interact effectively with its biological target, it must adopt a specific "bioactive conformation." Understanding the conformational preferences of this scaffold is therefore a critical aspect of rational drug design.

Conformational analysis of molecules containing carboxamide groups has been a subject of significant research. For instance, ab initio computations on the thiazole-4-carboxamide (B1297466) group have shown that the carboxamide group is constrained, with the amino group being cis-planar to the ring nitrogen. This constrained conformation is believed to be crucial for its interaction with target enzymes. nih.gov In contrast, studies on the nicotinamide (B372718) ring have indicated two stable conformations for the carboxamide group. nih.gov These findings suggest that the conformational flexibility of the carboxamide linker in this compound could be influenced by the electronic properties of the pyrimidine ring and the steric bulk of the N-phenyl substituent.

Molecular modeling, X-ray crystallography, and NMR spectroscopy are powerful tools for elucidating the low-energy conformations of drug candidates. For example, in a series of N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, these techniques revealed an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov The synthesis of a macrocycle that enforced a similar conformation suggested that this geometry mimics the bioactive conformation. nih.gov Such an approach could be applied to this compound derivatives to lock the molecule into specific conformations and probe the bioactive shape.

In the context of related pyrimidine structures, such as trispyrimidonamides, comprehensive conformational analysis has revealed that in polar solvents, these molecules can adopt conformations that lead to specific spatial arrangements of side chains. uni-duesseldorf.de This highlights the influence of the environment on the conformational landscape of such molecules. For this compound, the bioactive conformation will likely be the one that optimizes key interactions with the target protein, such as hydrogen bonds involving the amino group, the carboxamide linker, and the pyrimidine nitrogens, as well as hydrophobic interactions from the phenyl ring.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. Starting from a this compound core, scaffold hopping could lead to the discovery of novel chemotypes with similar biological activity. For instance, a scaffold hopping strategy was successfully employed to generate new aryl-2-amino pyrimidine analogs as inhibitors of MRSA biofilm formation, starting from a 2-aminoimidazole scaffold. nih.gov

Lead optimization is an iterative process of modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, several lead optimization strategies can be envisioned.

Systematic Modification of Substituents: A common approach is to systematically modify the substituents on the phenyl ring and the pyrimidine core to probe the structure-activity relationship (SAR). For example, in the development of aryl-2-amino pyrimidine derivatives, it was found that substitution at the C-4 position of the pyrimidine and a meta-position on the phenyl ring with 3,5-dichloro or 3,5-dibromo substituents resulted in the highest activity. nih.gov

Interactive Data Table: SAR of Aryl 2-Aminopyrimidine Analogs nih.gov

CompoundR GroupPosition on Phenyl RingPyrimidine SubstitutionIC50 (µM)
8e 3,5-dichlorometaC-426.4 ± 4.9
8g 3,5-dibromometaC-417.4 ± 6.4
14 3,5-dichloroparaC-441 ± 12

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed to guide the optimization process. This was demonstrated in the lead optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold to identify potent and selective TYK2 inhibitors. nih.gov Modifications were designed to enhance interactions with the target protein, leading to improved potency and selectivity. nih.gov

Improving Physicochemical Properties: Lead optimization also focuses on improving drug-like properties. Often, increasing potency leads to increased molecular weight and lipophilicity, which can negatively impact solubility and pharmacokinetic properties. Strategies such as structural simplification, where non-essential parts of the molecule are removed, can be employed to improve these parameters. scienceopen.com For example, reducing lipophilicity can be a key strategy for improving solubility. dundee.ac.uk

Molecular Hybridization Approaches

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. eurekaselect.com This can lead to compounds with improved affinity, better selectivity, dual modes of action, or reduced side effects. eurekaselect.com The this compound scaffold is a versatile building block for the creation of such hybrid molecules.

Several studies have demonstrated the utility of this approach with the aminopyrimidine core. For example, a series of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing phenylpyridine or phenylpyrimidine-carboxamide scaffolds were designed and synthesized as potential PI3K inhibitors for cancer therapy. nih.gov The study found that the introduction of a phenylpyridine-carboxamide scaffold was beneficial for the anticancer activity. nih.gov

In another example, hybrids of the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine (B1662856) and piperdin-4-yl-aminopyrimidines (DPAPYs) were designed as potent HIV-1 NNRTIs. nih.gov This approach led to the identification of compounds with excellent potency against wild-type HIV-1 and several mutant strains. nih.gov

Interactive Data Table: Anti-HIV-1 Activity of Delavirdine-DPAPY Hybrids nih.gov

CompoundEC50 (nM)Selectivity Index (SI)
4d 8.62151
Delavirdine 25>4000

Furthermore, a series of N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl) amino)-1H-indole-2-carboxamide derivatives were designed as dual inhibitors of CDK9 and class I HDACs for cancer treatment. nih.gov This demonstrates the potential of molecular hybridization to create multi-target drugs. The most promising compound from this series exhibited significant inhibition of tumor growth in a xenograft model. nih.gov

These examples underscore the potential of using the this compound scaffold in molecular hybridization to generate novel therapeutic agents with enhanced or multiple biological activities.

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies

The core structure of 4-amino-N-phenylpyrimidine-5-carboxamide has served as a foundational scaffold for the development of potent and selective enzyme inhibitors. The following sections outline the specific biological activities and molecular mechanisms of action against various enzymatic targets.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B)

The pyrimidine (B1678525) carboxamide scaffold has been identified as a promising starting point for the development of Phosphodiesterase 4 (PDE4) inhibitors. PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune responses.

A 5-carbamoyl-2-phenylpyrimidine derivative was identified as an inhibitor of PDE4B with moderate activity, exhibiting a half-maximal inhibitory concentration (IC50) of 200 nM. novartis.com Through structural modifications of the carboxamide moiety, researchers developed an N-neopentylacetamide derivative, which demonstrated significantly enhanced in vitro inhibitory activity against PDE4B, with an IC50 value of 8.3 nM. novartis.com X-ray crystallography of this potent derivative bound to the human PDE4B catalytic domain revealed key binding interactions, which guided the design of further optimized compounds. novartis.com A subsequent derivative, featuring a fused bicyclic lactam scaffold, showed excellent activity in a cellular assay, inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production with an IC50 of 0.21 nM. novartis.com

Table 1: PDE4B Inhibition by 2-Phenylpyrimidine (B3000279) Derivatives

Compound Description IC50 (PDE4B)
Derivative 2 5-Carbamoyl-2-phenylpyrimidine 200 nM
Derivative 10f N-neopentylacetamide derivative 8.3 nM
Derivative 39 Fused bicyclic lactam derivative 0.21 nM (cellular assay)

Phosphatidylinositol 3-Kinase (PI3K) Inhibition (e.g., PI3Kα)

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is critical for numerous cellular functions, including cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers, making it a significant target for therapeutic development. While a wide range of pyrimidine-based compounds, such as pyrazolopyrimidines and thienopyrimidines, have been explored as inhibitors of PI3K isoforms, specific research data on the inhibitory activity of the this compound scaffold against PI3Kα is not extensively detailed in the available literature. The development of PI3Kα inhibitors often focuses on achieving selectivity for mutant forms of the enzyme, such as H1047R, which are common in cancer, to minimize on-target toxicity associated with the inhibition of the wild-type enzyme that is crucial for normal cellular processes like glucose metabolism.

BCR-ABL Kinase Inhibition

The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the causative agent of chronic myeloid leukemia (CML). Phenylaminopyrimidine derivatives are a well-established class of BCR-ABL inhibitors.

Starting from a related scaffold, researchers discovered a highly potent and selective BCR-ABL inhibitor, CHMFL-ABL-053, which is a derivative of 4-(methylamino)pyrimidine-5-carboxamide. nih.gov This compound demonstrated a strong inhibitory effect on the ABL1 kinase with an IC50 of 70 nM. nih.gov In cellular assays, it effectively suppressed the autophosphorylation of BCR-ABL with an EC50 of approximately 100 nM and inhibited the proliferation of CML cell lines. nih.gov For instance, it showed potent growth inhibition in K562, KU812, and MEG-01 cell lines with GI50 values of 14 nM, 25 nM, and 16 nM, respectively. nih.gov Notably, this compound did not show significant inhibitory activity against c-KIT kinase, a common off-target of other BCR-ABL inhibitors. nih.gov

Table 2: Activity of CHMFL-ABL-053, a Pyrimidine-5-Carboxamide Derivative

Target/Cell Line Measurement Value
ABL1 Kinase IC50 70 nM
BCR-ABL Autophosphorylation EC50 ~100 nM
K562 (CML Cell Line) GI50 14 nM
KU812 (CML Cell Line) GI50 25 nM
MEG-01 (CML Cell Line) GI50 16 nM

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. A high-throughput screening campaign identified a pyrimidine-4-carboxamide compound as a NAPE-PLD inhibitor with sub-micromolar potency (pIC50 = 6.09). nih.gov

Structure-activity relationship (SAR) studies on this scaffold led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.govnih.gov The optimization involved modifications at three positions of the pyrimidine core. Conformational restriction of a substituent at one position resulted in a 3-fold increase in potency. nih.gov Exchanging a morpholine group for an (S)-3-hydroxypyrrolidine at another position further increased the activity by 10-fold. nih.gov This culminated in LEI-401, which exhibits nanomolar potency with a pIC50 of 7.14 (translating to a Ki of 27 nM), making it a valuable tool for studying the function of NAPE-PLD. nih.gov

Table 3: NAPE-PLD Inhibition by Pyrimidine-4-Carboxamide Derivatives

Compound Description pIC50 Ki
HTS Hit (Compound 2) Initial pyrimidine-4-carboxamide hit 6.09 ± 0.04 -
LEI-401 (Compound 1) Optimized derivative 7.14 ± 0.04 27 nM

Cytochrome P450 51 (CYP51) Inhibition

The enzyme lanosterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential molecule for fungal cell membranes. This makes CYP51 a key target for antifungal drugs. Following a scaffold hopping strategy, a series of 2-phenylpyrimidine derivatives were designed and synthesized as potential CYP51 inhibitors.

In vitro antifungal testing of these compounds revealed that a derivative designated as C6 exhibited good efficacy against seven common clinically relevant fungal strains, with activity significantly superior to the first-line antifungal drug fluconazole. This research identifies the 2-phenylpyrimidine scaffold as a promising foundation for the development of novel CYP51 inhibitors for antifungal therapy.

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a vital enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids for the bacterial cell wall. While direct research on the this compound scaffold is limited, studies have explored various related pyrimidine derivatives as potential InhA inhibitors.

Recent studies have investigated chemical scaffolds including pyrroles and pyrimidines as InhA inhibitors. One study focused on designing novel pyrrole-fused pyrimidine derivatives to target the InhA enzyme. These efforts highlight the interest in pyrimidine-containing structures as a basis for developing direct InhA inhibitors that would not require activation by the KatG enzyme, thus potentially overcoming a common resistance mechanism to the frontline drug isoniazid.

Modulation of Understudied Kinases (e.g., DRAK1, BMP2K, MARK3/4)

No published studies were identified that specifically investigate the modulatory effects of this compound on the kinases DRAK1 (DAP kinase-related apoptosis-inducing protein kinase 1), BMP2K (BMP-2 inducible kinase), or MARK3/4 (MAP/microtubule affinity-regulating kinase 3/4). While research exists on other pyrimidine-based compounds as kinase inhibitors, such as pyrazolo[1,5-a]pyrimidine derivatives for DRAK1 and 4,6-disubstituted pyrimidines for MARK4, these findings cannot be extrapolated to this compound due to structural differences.

General ATPase Activity Modulation

There is no available scientific literature detailing the effects of this compound on general ATPase activity.

Modulation of Cellular Signaling Pathways

PI3K/AKT/mTOR Pathway Regulation

No research data was found that directly implicates this compound in the regulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and is a common target for therapeutic intervention in various diseases. However, the specific role, if any, of this compound in modulating this cascade has not been reported.

NF-κB Inflammatory Pathway Interference

Scientific literature lacks information on the potential interference of this compound with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) inflammatory pathway. The NF-κB pathway is a key mediator of inflammatory responses, and its modulation by chemical compounds is an area of significant research interest.

STAT5, Crkl, and ERK Phosphorylation Suppression

There are no available studies that have assessed the ability of this compound to suppress the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5), Crkl (Crk-like protein), or ERK (Extracellular signal-regulated kinase). Phosphorylation is a key step in the activation of these proteins and their respective signaling pathways, which are involved in cell growth, differentiation, and survival.

Antimicrobial Efficacy Investigations

No studies were identified that have specifically investigated the antimicrobial efficacy of this compound. While various other pyrimidine derivatives have been explored for their potential antibacterial and antifungal properties, these findings are not directly applicable to the subject compound.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of pyrimidine and pyrimidopyrimidine have demonstrated notable antibacterial properties. Studies on various analogs show a range of efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrimidine and pyrimidopyrimidine derivatives have been tested against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli (Gram-negative), showing excellent antimicrobial activity when compared to the reference drug ampicillin. nih.gov Similarly, a series of N-formyl tetrahydropyrimidine derivatives were screened for their in-vitro antibacterial activity, with several compounds displaying significant effects. chemrevlett.com

Research on 4-amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines, which are structurally related, also showed good activity. Specific derivatives demonstrated potent inhibition against B. subtilis, E. coli, Pseudomonas aeruginosa, and S. aureus. researchgate.net The carboxamide moiety itself is a crucial scaffold known for its antibacterial properties. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound Class Bacterial Strain Activity Level
Pyrimido[4,5-d]pyrimidine (B13093195) derivatives nih.gov Staphylococcus aureus Excellent
Pyrimido[4,5-d]pyrimidine derivatives nih.gov Bacillus subtilis Excellent
Pyrimido[4,5-d]pyrimidine derivatives nih.gov Escherichia coli Excellent
4-Amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines researchgate.net Bacillus subtilis Good
4-Amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines researchgate.net Escherichia coli Maximum Inhibition
4-Amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines researchgate.net Pseudomonas aeruginosa Good
4-Amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines researchgate.net Staphylococcus aureus Potent

Antifungal Activity

The antifungal potential of pyrimidine derivatives has also been a subject of investigation. Various synthesized pyrimidine compounds have been evaluated in vitro against a range of phytopathogenic fungi, with most showing some level of fungicidal activity. nih.gov For example, certain pyrimidopyrimidine derivatives were tested against Candida albicans and Aspergillus flavus, demonstrating excellent antifungal effects compared to the reference drug clotrimazole. nih.gov

Other related structures, such as pyridine carboxamides, have been explored as potential succinate dehydrogenase inhibitors, showing good antifungal activity against plant pathogens like Botrytis cinerea. nih.gov Research into 4-amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines also revealed that some derivatives exhibited a good zone of inhibition against fungal strains like A. niger and A. flavus. researchgate.net

Table 2: Antifungal Activity of Selected Pyrimidine and Related Derivatives

Compound Class Fungal Strain Activity Level
Pyrimido[4,5-d]pyrimidine derivatives nih.gov Candida albicans Excellent
Pyrimido[4,5-d]pyrimidine derivatives nih.gov Aspergillus flavus Excellent
4-Amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines researchgate.net Aspergillus flavus Good
4-Amino-5-substituted-7-phenylpyrido[2,3-d]pyrimidines researchgate.net Aspergillus niger Good
Pyridine carboxamide derivatives nih.gov Botrytis cinerea Good (in vivo)

Antitubercular Activity

The search for novel treatments for tuberculosis has led researchers to explore various heterocyclic compounds, including those with a pyrimidine carboxamide scaffold. A series of 6-dialkylaminopyrimidine carboxamides were identified from high-throughput screening and showed moderate to potent antitubercular activity. nih.gov These compounds were active against clinical strains of Mycobacterium tuberculosis and did not show cross-resistance with conventional drugs, suggesting a novel mechanism of action. nih.gov

While not pyrimidine-based, other carboxamide derivatives have also shown promise. For example, N-substituted 3-amino-4-phenyl-5-oxo-pyrazolinecarboxamide derivatives were evaluated for their potential against Mycobacterium bovis and Mycobacterium tuberculosis, with one derivative showing a minimum inhibitory concentration (MIC) in the range of 7.8-15.6 μg/ml. nih.gov Furthermore, a family of N-alkyl nitrobenzamides, which can be seen as structural simplifications of known antitubercular agents, also exhibited promising activity. mdpi.com

Antiviral Activity

The structural similarity of pyrimidine derivatives to the building blocks of DNA and RNA makes them attractive candidates for antiviral drug development. Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are related to the core structure of interest, has demonstrated antiviral activity against human coronaviruses (HCoV-229E and HCoV-OC43). mdpi.com Specifically, compounds with amino-indane or tetrahydronaphthalene substitutions proved to be crucial for this activity. mdpi.com Other related heterocyclic structures, such as 4-oxoquinoline-3-carboxamide derivatives, have been tested against Bovine herpesvirus type 5, with some compounds showing a prominent antiviral effect. researchgate.net

Proposed Mechanisms of Microbial Inhibition

The mechanisms by which pyrimidine carboxamide derivatives exert their antimicrobial effects are varied and often depend on the specific substitutions on the core structure. One proposed mechanism is the inhibition of essential enzymes in pathogens. For example, pyridine carboxamide derivatives have been investigated as potential inhibitors of succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration. nih.gov

In the context of antitubercular activity, molecular docking studies of pyrazole derivatives suggest that enoyl acyl carrier protein reductase (InhA), an enzyme vital for mycolic acid synthesis in the bacterial cell wall, could be a potential molecular target. nih.gov Other research on antibacterial carboxamides points towards the inhibition of enzymes involved in fatty acid synthesis, such as biotin carboxylase (BC), a component of acetyl-CoA carboxylase (ACC). nih.gov For some N-alkyl nitrobenzamides, DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway, is considered a likely target. mdpi.com Disruption of the bacterial cell wall or cell membrane integrity is another common mechanism of action for antimicrobial compounds, leading to the leakage of cellular contents and bacterial death. nih.gov

Antineoplastic Activity Research

The role of pyrimidine analogs in cancer therapy is well-established, and research continues into new derivatives with potential antineoplastic properties. These compounds are often designed to interfere with the rapid growth and division of cancer cells. nih.gov

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxicity of pyrimidine carboxamide derivatives against a panel of human cancer cell lines. A series of novel pyrimidine and pyrimidopyrimidine analogs were assessed against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov The results indicated that several compounds exhibited high cytotoxic activities, with IC50 values close to that of the reference drug doxorubicin, while also showing good safety profiles against normal fibroblast cells. nih.gov

Similarly, 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govnih.gov One compound, in particular, showed a potent antiproliferative effect against the MCF-7 cell line with an IC50 of 0.013 µM. nih.govresearchgate.net Another study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines showed that certain derivatives were effective against several hematological cancer types. mdpi.com

Table 3: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives Against Cancer Cell Lines

Compound Class Cancer Cell Line Measurement Result
Pyrimido[4,5-d]pyrimidine derivatives nih.gov HCT-116 (Colorectal Carcinoma) IC50 High Activity
Pyrimido[4,5-d]pyrimidine derivatives nih.gov MCF-7 (Breast Cancer) IC50 High Activity
Pyrimido[4,5-d]pyrimidine derivatives nih.gov HEPG-2 (Hepatocellular Carcinoma) IC50 High Activity
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates nih.govresearchgate.net MCF-7 (Breast Cancer) IC50 4.3 ± 0.11 µg/mL (0.013 µM)
4,7-Disubstituted pyrimido[4,5-d]pyrimidines mdpi.com Hematological Cancers - Efficacious

Anti-Proliferative Effects

Derivatives of 4-aminopyrimidine (B60600) have demonstrated significant anti-proliferative effects against various cancer cell lines in vitro. The core pyrimidine structure is a key pharmacophore that has been explored for the development of anticancer agents.

Notably, a series of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been synthesized and evaluated for their anti-proliferative activity against human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). These studies utilize the MTT assay to determine the concentration of the compound that inhibits cell growth by 50% (IC50). For instance, certain substituted aminothienopyrimidines showed potent activity, with one compound exhibiting an IC50 value of 0.013 µM against the MCF-7 cell line. Another related compound showed a high selective index of 19.3 for MCF-7 cells, indicating it is significantly more toxic to cancer cells than to normal cells. The anti-proliferative mechanism of these compounds is often linked to the inhibition of protein kinases (PTK), which are frequently overexpressed in cancer and play a crucial role in cell proliferation and survival.

The table below summarizes the in vitro anti-proliferative activity of selected 4-amino-thieno[2,3-d]pyrimidine derivatives against two breast cancer cell lines.

Compound TypeCell LineIC50 (µM)Selectivity Index (SI)
Aminothienopyrimidine Analog 1MCF-70.013-
Aminothienopyrimidine Analog 2MCF-7-19.3
Aminothienopyrimidine Analog 1MDA-MB-2310.0563.7
Aminothienopyrimidine Analog 3MDA-MB-2310.25-

Tumor Progression Studies in Preclinical Models

The anti-tumor potential of pyrimidine derivatives has been further investigated in preclinical animal models. These in vivo studies are crucial for evaluating the therapeutic efficacy and potential of a compound before clinical consideration.

For example, a novel aminopyrimidine-based compound, SB226, was studied in mice bearing A375/TxR melanoma xenografts. Treatment with this compound resulted in a strong inhibition of tumor growth and significantly suppressed spontaneous metastases to the lymph nodes, lung, and liver without causing obvious toxicity to the animals. researchgate.net In another study, a bipyrimidine gold (III) complex, C6, was tested in mice with PC3 prostate cancer xenografts. The administration of C6 reduced tumor growth by over 70% without affecting the body weight of the mice, indicating a favorable toxicity profile. mdpi.com These studies demonstrate that pyrimidine-containing molecules can effectively suppress tumor progression in vivo, supporting their development as anticancer agents. researchgate.netmdpi.com Mechanistic studies in these models often reveal that the compounds induce apoptosis, inhibit angiogenesis (the formation of new blood vessels that feed the tumor), and modulate key signaling pathways involved in cancer progression. researchgate.net

Anti-inflammatory Response Evaluation

Compounds featuring the pyrimidine scaffold have been investigated for their anti-inflammatory properties, including their ability to inhibit the production of key pro-inflammatory mediators. Tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) are critical signaling molecules in the inflammatory cascade.

A class of N-2,4-pyrimidine-N-phenyl-N'-alkyl urea (B33335) derivatives has been identified as potent inhibitors of TNF-α synthesis. nih.gov In laboratory models, many of these compounds demonstrated low-nanomolar activity against TNF-α production stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.gov

Furthermore, various heterocyclic compounds, including pyrimidine analogs, have been explored as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing NO. While specific data for this compound is not available, related structures like 1H-pyrazole-1-carboxamidines have been shown to be competitive inhibitors of all three NOS isoforms (nNOS, eNOS, and iNOS). nih.gov Aminoguanidine, another compound with a similar functional group, also acts as a selective inhibitor of nitric oxide synthase. scbt.com The ability to inhibit these mediators suggests that pyrimidine carboxamides could play a role in mitigating inflammatory conditions.

Neuroinflammation, an inflammatory response within the brain or spinal cord, is a key factor in many neurodegenerative diseases. Modulating this process is a significant therapeutic goal. Research into 4-aminopyridine (B3432731) (4-AP), a foundational aminopyrimidine structure, has shed light on the potential for this class of compounds to affect neuroinflammatory processes.

Studies have shown that 4-AP can reduce the release of proinflammatory mediators from human microglia, the primary immune cells of the central nervous system, when challenged with amyloid-beta, a peptide associated with Alzheimer's disease. nih.gov Furthermore, derivatives of 4-AP are being investigated for their effects in models of multiple sclerosis, an autoimmune disease characterized by neuroinflammation and demyelination. nih.gov The mechanism of action is thought to involve the blockade of voltage-gated potassium (Kv) channels, which are expressed on microglia and other immune cells, thereby modulating their activation state. nih.govnih.gov

Neuroprotective Potential Investigations (e.g., inhibition of ER stress, apoptosis)

The potential for aminopyrimidine derivatives to confer neuroprotection is an area of active investigation. Endoplasmic reticulum (ER) stress and subsequent apoptosis (programmed cell death) are common pathways implicated in neuronal loss in a wide range of neurodegenerative diseases. nih.govmdpi.com When the ER's capacity to fold proteins is overwhelmed, a state of ER stress ensues, which, if prolonged, can trigger apoptotic cell death. frontiersin.org

While there is no direct evidence showing this compound inhibits ER stress, the broader therapeutic strategy of targeting this pathway is well-established. mdpi.com The effects of the related compound, 4-aminopyridine (4-AP), on neuronal survival are complex. Some studies have shown that 4-AP can induce apoptosis, particularly in cancer cell lines, by increasing intracellular calcium levels. acs.org Conversely, other research suggests that under certain conditions, 4-AP may have protective effects against cell death. nih.gov Derivatives of 4-AP have been specifically designed to reduce its toxicity while retaining potential therapeutic effects, which could include neuroprotection. nih.gov This highlights the need for careful structural modification to balance the desired neuroprotective activity with potential neurotoxic effects.

G-Protein Coupled Receptor (GPR) Agonism (e.g., GPR119)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a significant portion of modern medicines. youtube.com While no studies have specifically linked this compound to the GPR119 receptor, research has shown that the pyrimidine carboxamide scaffold can interact with other GPCRs.

A series of pyrimidine carboxamides were synthesized and evaluated as agonists for the cholecystokinin 1 receptor (CCK1R), a GPCR involved in gastrointestinal function and appetite regulation. nih.gov These studies identified potent and structurally novel CCK1R agonists, demonstrating that the pyrimidine carboxamide core is a viable scaffold for targeting this class of receptors. nih.gov Additionally, the broader family of purine and pyrimidine receptors, which includes many GPCRs like the adenosine receptors, can be modulated by various small molecules. nih.gov The discovery of allosteric modulators for these receptors, which bind to a site distinct from the primary agonist site, represents a promising avenue for developing more specific and event-driven therapies. nih.gov

Interaction with Receptors and Enzymes

There is no specific information available in peer-reviewed scientific literature that characterizes the interaction of this compound with any particular receptors or enzymes. Consequently, its mechanism of action at a molecular level remains unelucidated. Research has not yet defined its binding affinities, inhibitory constants (IC50), or activation potentials for any known biological targets.

Table 1: Summary of Receptor and Enzyme Interaction Data for this compound

Target Receptor/Enzyme Binding Affinity (Kd) Inhibitory Concentration (IC50) Activation Data
Data Not Available Data Not Available Data Not Available Data Not Available

Hepatic Metabolism Regulation

The metabolic fate of this compound within the liver, including the specific cytochrome P450 (CYP) enzymes involved in its breakdown, has not been documented in available scientific studies. Information regarding its potential to induce or inhibit hepatic enzymes is also not available. Therefore, its effects on drug metabolism and potential for drug-drug interactions are unknown.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Next-Generation Analogues

The ongoing development of novel analogues of pyrimidine-5-carboxamide is a cornerstone of future research. Synthetic strategies are continuously being refined to create libraries of compounds with diverse substitutions and structural modifications. These efforts aim to improve potency, selectivity, and pharmacokinetic properties.

One approach involves the use of multi-component reactions under solvent-free conditions, which is an eco-friendly and efficient method for generating pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives. ias.ac.in This method allows for the combination of various substituted benzaldehydes, malononitrile (B47326), cyanoacetamide, and urea (B33335)/thiourea (B124793) to produce a wide range of derivatives. ias.ac.in Another strategy employs a molecular hybridization approach to improve the drug-like properties of existing pyrimidine-5-carboxamide inhibitors. nih.gov For instance, this has been used to enhance the metabolic stability and in vivo exposure of salt-inducible kinase (SIK) inhibitors. nih.gov

Systematic exploration of different chemical spaces is also crucial. This can involve the introduction of various aromatic heterocycles to the core structure, such as phenylpyridine or phenylpyrimidine carboxamide scaffolds, to investigate their impact on activity. mdpi.com The synthesis of these next-generation analogues often involves multi-step reaction schemes, including Suzuki coupling, Buchwald-Hartwig amidation, and cyclization reactions, to build the desired molecular complexity. nih.govnih.gov

Table 1: Synthetic Strategies for Pyrimidine-5-Carboxamide Analogues

Strategy Description Key Intermediates/Reagents Reference
One-Pot Synthesis A solvent-free method using a catalyst like ammonium (B1175870) chloride to synthesize pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide. Substituted benzaldehyde, malononitrile/cyanoacetamide, urea/thiourea, NH4Cl. ias.ac.in
Molecular Hybridization Combining structural features from different molecules to improve drug-like properties. Pyrimidine-5-carboxamide scaffold hybridized with other active moieties. nih.gov
Multi-step Synthesis Sequential reactions to build complex analogues, often involving coupling and cyclization steps. Boronic acids, halogenated pyrimidines, amines, various catalysts (e.g., Palladium). nih.govnih.gov

Development of Selective Modulators for Specific Biological Targets

A significant focus of future research is the development of analogues that can selectively modulate the activity of specific biological targets. This is critical for minimizing off-target effects and improving the therapeutic index of potential drugs. The pyrimidine-5-carboxamide scaffold has proven to be a versatile template for designing selective inhibitors of various kinases and other enzymes.

For example, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), with high selectivity over other JAK family members (JAK1, JAK3, and TYK2). nih.gov Similarly, N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides have been identified as a novel class of selective inhibitors for Lymphocyte-specific protein tyrosine kinase (Lck), with selectivity derived from a hydrogen bond with the gatekeeper threonine residue of the enzyme. nih.gov

Research is also directed towards developing selective inhibitors for salt-inducible kinases (SIKs), which are involved in inflammatory processes. nih.gov The goal is to create compounds with favorable activity and selectivity for SIK1/2. nih.gov Furthermore, 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives have been synthesized and evaluated as novel inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6), a potential therapeutic target for allergic conditions. researchgate.net

Table 2: Selective Modulators Based on the Pyrimidine-5-Carboxamide Scaffold

Target Derivative Class Key Findings Reference
JAK2 N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives High potency (IC50 of 5 nM) and selectivity for JAK2 over JAK1, JAK3, and TYK2. nih.gov
Lck N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides Selectivity is achieved through hydrogen bonding with the gatekeeper Thr316 residue. nih.gov
SIKs Pyrimidine-5-carboxamide derivatives Favorable activity and selectivity on SIK1/2 with excellent metabolic stability. nih.gov

Advanced Mechanistic Elucidation at the Molecular Level

A deeper understanding of how these compounds interact with their biological targets at the molecular level is essential for rational drug design. Future research will increasingly rely on advanced techniques to elucidate these mechanisms. X-ray co-crystal structures have already provided valuable insights into the binding modes of some pyrimidine-5-carboxamide derivatives. nih.gov

For instance, the selectivity of N-3-(Phenylcarbamoyl)arylpyrimidine-5-carboxamides for Lck has been attributed to a specific hydrogen bond with the gatekeeper Thr316 of the enzyme. nih.gov Computational studies, including molecular docking and density functional theory (DFT), are also being used to predict binding affinities and understand the structural basis of activity. mdpi.commdpi.com These in silico methods can help to rationalize structure-activity relationships (SARs) and guide the design of more potent and selective inhibitors. mdpi.com

Mechanistic studies also extend to the cellular level. For example, research on SIK inhibitors has shown that these compounds can up-regulate the expression of the anti-inflammatory cytokine IL-10 and reduce the expression of the pro-inflammatory cytokine IL-12 in macrophages. nih.gov They also elevate the expression of cAMP response element-binding protein (CREB) target genes. nih.gov Understanding these downstream signaling effects is crucial for validating the therapeutic potential of these compounds.

Exploration of Novel Therapeutic Applications beyond Current Scope

While much of the research on 4-amino-N-phenylpyrimidine-5-carboxamide derivatives has focused on cancer and inflammatory diseases, there is significant potential for these compounds in other therapeutic areas. The versatility of the pyrimidine (B1678525) scaffold allows for its adaptation to target a wide range of biological pathways.

One emerging application is in the treatment of metabolic diseases. For instance, 4-phenoxypyrimidine-5-carboxamide derivatives have been reported as potent and orally efficacious agonists of the TGR5 receptor, a target for type 2 diabetes. nih.gov These compounds have been shown to stimulate glucagon-like peptide-1 (GLP-1) secretion and reduce blood glucose levels in animal models. nih.gov

There is also growing interest in the development of pyrimidine derivatives as antimicrobial agents. Novel 2-phenylpyrimidine (B3000279) derivatives have been designed and evaluated as antifungal agents that target the CYP51 enzyme. nih.gov Additionally, other pyrimidine and pyrimidopyrimidine derivatives have been synthesized and assessed for their antimicrobial, antioxidant, and cytotoxic properties. nih.gov The anticancer potential of this class of compounds continues to be explored, with novel pyrazole-pyrimidine derivatives showing antiproliferative activity against various cancer cell lines. nih.gov The development of dual-target inhibitors, such as those targeting both BRD4 and PLK1, represents another promising avenue in cancer therapy. mdpi.com

Table 3: Investigated Therapeutic Applications of Pyrimidine-5-Carboxamide Derivatives

Therapeutic Area Specific Application/Target Compound Class Reference
Metabolic Disease Type 2 Diabetes (TGR5 agonists) 4-Phenoxypyrimidine-5-carboxamide derivatives nih.gov
Inflammatory Disease Inflammatory Bowel Disease (SIK inhibitors) Pyrimidine-5-carboxamide derivatives nih.gov
Infectious Disease Fungal Infections (CYP51 inhibitors) 2-Phenylpyrimidine derivatives nih.gov
Oncology Various Cancers (e.g., antiproliferative agents, dual BRD4/PLK1 inhibitors) Pyrazole-pyrimidine derivatives, 5-arylethylidene-aminopyrimidine-2,4-diones mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-phenylpyrimidine-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated analogs of pyrimidine carboxamides are synthesized using [18F] labeling under anhydrous conditions with K222/K2CO3 as a base, achieving radiochemical yields of 10–20% . Non-radioactive routes may involve coupling pyrimidine intermediates with phenylamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C, monitored by TLC or HPLC. Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection (e.g., Pd for cross-coupling) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 125–120 ppm for pyrimidine carbons, δ 2.5–3.5 ppm for methyl groups) confirms substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at 758.2904) validates molecular weight .
  • HPLC : Purity assessment (>98%) using C18 columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling and storing this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers at –20°C, protected from light and moisture .
  • Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid ignition sources (P210) and ensure waste is disposed via approved chemical channels .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or receptors. For pyrimidine carboxamides, the 4-amino group and phenyl ring are critical for hydrogen bonding and hydrophobic interactions. QSAR models trained on analogs (e.g., IC50 data from kinase assays) can optimize substituents for enhanced potency .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Normalize data using reference inhibitors (e.g., BMS-354825 for kinase inhibition ). Validate via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Meta-analyses of structural analogs (e.g., triazole-carboxamides ) can identify trends in substituent effects.

Q. How does modifying substituents on the phenyl or pyrimidine ring affect the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce logP and improve solubility .
  • Metabolic Stability : Replace labile methyl groups with deuterated analogs to prolong half-life. In vitro microsomal assays (human/rat liver) quantify metabolic degradation .

Q. What are the compound’s applications in targeted drug delivery systems?

  • Methodological Answer : Conjugation to nanoparticles (e.g., PEGylated liposomes) via carboxamide linkages enhances tumor targeting. In vivo efficacy is tested using xenograft models (e.g., K562 leukemia ). Radiolabeled versions (e.g., [18F] for PET imaging) track biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.